molecular formula C12H11N5O B2531691 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 1239765-90-2

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B2531691
CAS No.: 1239765-90-2
M. Wt: 241.254
InChI Key: DQTNVKZSCQNVSD-UHFFFAOYSA-N
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Description

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of a broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . This method is often performed under microwave irradiation, which significantly reduces reaction time and increases yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This unique structure may result in distinct pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-4-3-5-13-6-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTNVKZSCQNVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N2C1=NNC2=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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